1-(1-Methylcyclopentyl)piperazine
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Overview
Description
1-(1-Methylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclopentyl)piperazine typically involves the reaction of piperazine with 1-methylcyclopentyl halides under basic conditions. Common reagents include sodium or potassium hydroxide, which facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of piperazine derivatives often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times and improves product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen atoms react with alkyl halides or sulfonates to form substituted piperazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Methylcyclopentyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopentyl)piperazine is not fully understood, but it is believed to interact with various molecular targets, including GABA receptors and other neurotransmitter systems. This interaction may result in the modulation of neural activity, leading to potential therapeutic effects. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic agent.
1-(2-Methylcyclopentyl)piperazine: A structural isomer with similar chemical properties.
1-(1-Ethylcyclopentyl)piperazine: Another derivative with an ethyl group instead of a methyl group.
Uniqueness: 1-(1-Methylcyclopentyl)piperazine is unique due to the presence of the methylcyclopentyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Biological Activity
1-(1-Methylcyclopentyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. As a compound characterized by a six-membered ring containing two nitrogen atoms, it exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C11H18N2
- Molecular Weight : 178.28 g/mol
- IUPAC Name : this compound
The structural uniqueness of this compound arises from the substitution of the piperazine ring with a 1-methylcyclopentyl group, which influences its interaction with biological targets and contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that several piperazine derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections.
Antidepressant and Anxiolytic Effects
Piperazine derivatives are often explored for their antidepressant and anxiolytic effects. Studies have indicated that modifications to the piperazine structure can enhance these effects, with some derivatives demonstrating significant activity in animal models. The specific mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Anticancer Potential
The anticancer activity of piperazine derivatives has been well-documented. For instance, studies have shown that certain piperazine compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often indicate superior potency compared to established chemotherapeutics like cisplatin .
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
Chalcone-piperazine derivative | A549 | 0.19 | Better than cisplatin (11.54) |
4-amino-2H-benzo[h]chromen-2-one analog | LNCaP-hr | 0.52 ± 0.11 | Better than finasteride (14.5) |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Receptor Binding : Piperazines often interact with neurotransmitter receptors, such as serotonin receptors (5-HT), which may explain their antidepressant and anxiolytic effects.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in cancer cell proliferation, contributing to their anticancer properties .
Comparative Analysis with Related Compounds
The biological activities of this compound can be contrasted with other piperazine derivatives:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Piperazine | Basic six-membered ring | Foundational structure for many derivatives |
1-Methylpiperazine | Methyl substitution at one nitrogen | Exhibits different pharmacological profiles |
4-(Cyclohexyl)piperazine | Cyclohexyl group at position four | Enhanced lipophilicity compared to other derivatives |
These comparisons highlight how structural variations influence biological activity and therapeutic potential.
Case Studies
Several case studies have been conducted to explore the efficacy of piperazine derivatives:
- Antitumor Activity : A study reported that a novel resveratrol-chalcone-piperazine derivative exhibited an IC50 value of 0.12 µM against A549 cells, showcasing its potent anticancer activity .
- Neuropharmacology : Another investigation focused on the binding affinity of various piperazines to σ1 receptors, revealing critical interactions that could lead to new anxiolytic drugs .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(1-methylcyclopentyl)piperazine |
InChI |
InChI=1S/C10H20N2/c1-10(4-2-3-5-10)12-8-6-11-7-9-12/h11H,2-9H2,1H3 |
InChI Key |
YAWJNWRPAYVQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)N2CCNCC2 |
Origin of Product |
United States |
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